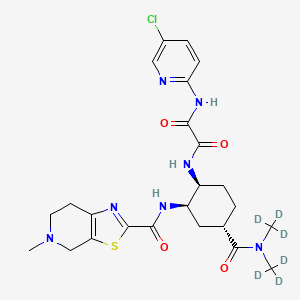

Edoxaban-d6

Übersicht

Beschreibung

Edoxaban-d6 is a derivative of edoxaban , which is an oral anticoagulant. It belongs to the class of direct oral factor Xa inhibitors . Edoxaban-d6 is used for the prevention and treatment of venous thromboembolism (VTE) , including deep vein thrombosis (DVT) and pulmonary embolism (PE). It is also indicated for the prevention of ischemic stroke and systemic embolism in patients with non-valvular atrial fibrillation (AF) .

Wissenschaftliche Forschungsanwendungen

Edoxaban compared to warfarin has shown effectiveness in preventing thromboembolism in patients with atrial fibrillation. It provides a convenient alternative with fewer food and drug interactions and less need for frequent monitoring (Ruff et al., 2010).

In patients undergoing total knee arthroplasty, Edoxaban demonstrated significant reductions in venous thromboembolism (VTE) with a bleeding incidence similar to placebo, indicating its efficacy in post-operative thromboprophylaxis (Fuji et al., 2010).

Edoxaban's interactions with other drugs have been extensively reviewed, highlighting the need for careful evaluation when prescribing non-vitamin K antagonist oral anticoagulants (NOACs) due to potential drug-drug interactions (Corsini et al., 2020).

Another study compared Edoxaban and warfarin in patients with atrial fibrillation, finding that Edoxaban was noninferior in preventing stroke or systemic embolism and had lower rates of major bleeding and death from cardiovascular causes (Giugliano et al., 2013).

Laboratory measurement of the anticoagulant activity of Edoxaban has been studied, providing insights into the interpretation of coagulation tests in Edoxaban-treated patients (Cuker & Husseinzadeh, 2015).

Edoxaban's pharmacokinetic properties and phase III clinical development focusing on stroke and venous thromboembolism prevention have been discussed in detail (Ahrens & Bode, 2012).

A study on the modeling and simulation of Edoxaban exposure and response relationships in patients with atrial fibrillation supported dose selection for phase III trials (Salazar et al., 2012).

The efficacy and safety of different doses of Edoxaban in preventing venous thromboembolism in patients undergoing elective total hip replacement were evaluated, demonstrating its effectiveness in this context (Raskob et al., 2010).

Edoxaban's absolute bioavailability and the effects of the P‐glycoprotein inhibitor quinidine on its pharmacokinetics have been assessed (Matsushima et al., 2013).

A study evaluated the ability of a 3-factor prothrombin complex concentrate (3F-PCC) to reverse the anticoagulatory effects of Edoxaban, providing insights into potential reversal strategies for bleeding events or urgent surgeries (Brown et al., 2015).

Eigenschaften

IUPAC Name |

N-[(1S,2R,4S)-4-[bis(trideuteriomethyl)carbamoyl]-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]-N'-(5-chloropyridin-2-yl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30ClN7O4S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34)/t13-,15-,17+/m0/s1/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVDHZBSSITLCT-KUPMTGFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=O)[C@H]1CC[C@@H]([C@@H](C1)NC(=O)C2=NC3=C(S2)CN(CC3)C)NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30ClN7O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Edoxaban-d6 | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-7-thenyl-1,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one hydrochloride](/img/structure/B570330.png)

![[2-(2,4-Dichlorophenyl)-1,3-dioxolan-2-yl]methanol](/img/structure/B570335.png)

![2-Methylthiazolo[5,4-f]quinoxaline](/img/structure/B570343.png)

![(1S,2S,3R,4R)-rel-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic Acid](/img/structure/B570346.png)